2-Cyclopentyl-1,3,2-dioxaborinane

CAS No.: 30169-74-5

Cat. No.: VC8428063

Molecular Formula: C8H15BO2

Molecular Weight: 154.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30169-74-5 |

|---|---|

| Molecular Formula | C8H15BO2 |

| Molecular Weight | 154.02 g/mol |

| IUPAC Name | 2-cyclopentyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C8H15BO2/c1-2-5-8(4-1)9-10-6-3-7-11-9/h8H,1-7H2 |

| Standard InChI Key | XKLJZWQRTBFMPV-UHFFFAOYSA-N |

| SMILES | B1(OCCCO1)C2CCCC2 |

| Canonical SMILES | B1(OCCCO1)C2CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

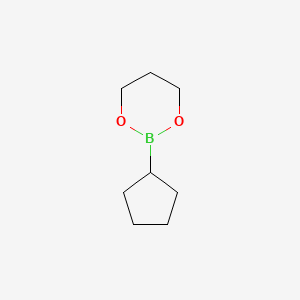

2-Cyclopentyl-1,3,2-dioxaborinane is defined by the IUPAC name 2-cyclopentyl-1,3,2-dioxaborinane and possesses the molecular formula , corresponding to a molecular weight of 154.02 g/mol . Its structure comprises a dioxaborinane ring (a six-membered ring with two oxygen atoms and one boron atom) substituted at the 2-position with a cyclopentyl group. The compound’s InChI key (XKLJZWQRTBFMPV-UHFFFAOYSA-N) and SMILES notation (B1(OCCCO1)C2CCCC2) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS RN | 30169-74-5 | |

| Molecular Formula | ||

| Molecular Weight | 154.02 g/mol | |

| Purity | ≥95% (HPLC) | |

| Storage Conditions | Inert atmosphere, 2–8°C |

Synthesis and Purification

Catalytic Borylation Strategies

A validated synthesis route involves the copper-catalyzed borylation of alkyl halides using bis(pinacolato)diboron (). In a representative procedure, CuO nanoparticles supported on carbon black (5 mg) are combined with (0.375 mmol), ethanol (1.5 mL), and an alkyl bromide (0.25 mmol) under argon . The reaction proceeds at room temperature for 12 hours, yielding boronic esters after purification via silica gel chromatography . Although this method was optimized for primary and secondary alkyl bromides, its applicability to cyclopentyl derivatives remains theoretically plausible.

Purification and Quality Control

Commercial samples of 2-cyclopentyl-1,3,2-dioxaborinane are typically purified to ≥95% purity using high-performance liquid chromatography (HPLC) . Suppliers recommend storage under inert atmospheres (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidative degradation . Analytical certificates of analysis (CoA) include checks for residual solvents, heavy metals, and boron content to ensure compliance with research-grade standards .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Dioxaborinanes serve as stable precursors to boronic acids in palladium-catalyzed cross-couplings. For instance, 2-cyclopentyl-1,3,2-dioxaborinane can undergo transesterification with diols to generate cyclopentylboronic acid, which participates in aryl-alkyl bond formations . This reactivity is critical for constructing complex molecules in medicinal chemistry, such as kinase inhibitors or antipsychotic agents .

Pharmaceutical Intermediates

While not directly cited in clinical trials, boron-containing compounds like 2-cyclopentyl-1,3,2-dioxaborinane are explored as intermediates for phosphodiesterase (PDE) inhibitors. Patent literature highlights pyrazole-carboxamide derivatives with PDE10 inhibitory activity, though structural differences preclude direct therapeutic use of this compound .

| Hazard Code | Precautionary Measures |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist |

| P264 | Wash hands thoroughly after handling |

| P305+P338 | IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses |

| P337+P317 | If eye irritation persists: Seek medical advice |

Exposure Mitigation

Laboratory handling requires gloves, goggles, and respiratory protection in ventilated enclosures. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Future Research Directions

-

Catalytic Innovation: Expanding copper- or palladium-catalyzed methodologies to improve yield and selectivity in borylation reactions.

-

Therapeutic Exploration: Investigating boron’s role in central nervous system (CNS) drug delivery, leveraging the compound’s lipophilicity.

-

Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks associated with boron waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume